2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13;/h2-4,11H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWLFHRPROVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolopyridine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
Scientific Research Applications
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The position and nature of substituents significantly influence the properties of pyrrolopyridine derivatives. Key comparisons include:
Key Observations :
- Positional Isomerism : The [3,2-b] ring fusion (target compound) versus [2,3-c] (e.g., 5-chloro derivative) alters electronic distribution and steric hindrance, impacting solubility and binding affinity .
- Salt Formation : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for pharmacological applications .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride?
The synthesis typically involves multi-step routes starting from pyrrolo-pyridine precursors. Key steps include:
- Core formation : Cyclization of substituted pyridine derivatives using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the bicyclic structure .
- Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic or acidic conditions .
- Salt formation : Conversion to the hydrochloride salt via treatment with HCl in polar solvents like ethanol or water to enhance solubility .
Purification often employs recrystallization or ion-exchange chromatography .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- NMR spectroscopy : H and C NMR confirm the bicyclic scaffold, methyl group position, and carboxylic acid proton environment .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for m/z 204.1 [M+H]) .
- X-ray crystallography : Resolves absolute configuration in crystalline forms, though limited by salt hygroscopicity .
Advanced: How can synthesis protocols be optimized for higher yields in preclinical-scale production?
- Continuous flow chemistry : Reduces reaction times and improves consistency compared to batch methods .
- Solvent optimization : Use of DMF or DMSO enhances intermediate solubility during cyclization steps .
- Catalyst screening : Palladium/ligand systems (e.g., XPhos) improve coupling efficiency for halogenated precursors .
Post-synthetic analysis with in-line FTIR monitors reaction progress in real time .
Advanced: How should researchers address contradictions in reported biological activities of derivatives (e.g., FGFR inhibition vs. ATR kinase inhibition)?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. chloromethyl groups) to isolate target-specific effects .
- Kinase profiling panels : Compare inhibitory IC values across FGFR1-3, ATR, and related kinases using fluorescence-based assays .
- Crystallographic docking : Resolve binding modes to clarify whether off-target interactions explain divergent results .
Advanced: What strategies guide the design of derivatives targeting FGFR kinases with improved selectivity?
- Positional modifications : The 2-methyl group enhances hydrophobic interactions with FGFR1’s ATP-binding pocket, while the 6-carboxylic acid group stabilizes salt bridges with Lys514 .
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles to maintain charge interactions while improving membrane permeability .
- In silico screening : Use molecular dynamics simulations to predict binding free energy changes () for novel analogs .
Basic: How do structural features influence solubility and reactivity in aqueous systems?
- Hydrochloride salt : Increases aqueous solubility (>50 mg/mL) compared to the free base .
- Carboxylic acid group : Enables pH-dependent solubility (soluble in alkaline buffers) and serves as a handle for conjugation (e.g., amide bond formation) .
- Methyl substituent : Steric effects at position 2 reduce aggregation in polar solvents, improving bioavailability .
Advanced: What in vitro models are validated for evaluating antitumor efficacy of derivatives?
- Cell line panels : Use FGFR-driven cancer models (e.g., breast cancer 4T1 cells) to assess proliferation inhibition via MTT assays .
- Apoptosis markers : Quantify caspase-3/7 activation and Annexin V staining to confirm mechanism .
- Combination studies : Test synergy with DNA-damaging agents (e.g., cisplatin) in ATR kinase inhibition scenarios .
Advanced: How can researchers mitigate instability issues during long-term storage of the hydrochloride salt?
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>24 months at -20°C) .
- Excipient formulation : Blend with mannitol or cyclodextrins to prevent hygroscopic degradation .
- Stability-indicating assays : Monitor degradation products (e.g., free acid formation) via UPLC-UV at 254 nm .
Basic: What are the key differences in biological activity between positional isomers (e.g., 6-carboxylic acid vs. 7-carboxylic acid derivatives)?
- Binding affinity : The 6-carboxylic acid isomer shows 10-fold higher FGFR1 inhibition (IC = 12 nM) than the 7-carboxylic acid analog due to optimal hydrogen bonding with Asp641 .
- Metabolic stability : Methyl substitution at position 2 reduces CYP3A4-mediated oxidation compared to unsubstituted analogs .
Advanced: What computational tools are recommended for predicting metabolite profiles of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
